molecular formula C8H7BrN2 B11894349 5-Bromo-6-methylpyrazolo[1,5-a]pyridine

5-Bromo-6-methylpyrazolo[1,5-a]pyridine

Cat. No.: B11894349
M. Wt: 211.06 g/mol
InChI Key: KVTMFDPFCLXNCZ-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2 It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyrazole ring

Preparation Methods

The synthesis of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 6-methylpyrazolo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Bromo-6-methylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents such as hydrogen peroxide (H2O2) for oxidation and palladium on carbon (Pd/C) for reduction are commonly used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Scientific Research Applications

5-Bromo-6-methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies using techniques such as molecular docking and structure-activity relationship (SAR) analysis help elucidate these mechanisms .

Comparison with Similar Compounds

5-Bromo-6-methylpyrazolo[1,5-a]pyridine can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-6-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10-11)4-8(6)9/h2-5H,1H3

InChI Key

KVTMFDPFCLXNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC=N2)C=C1Br

Origin of Product

United States

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